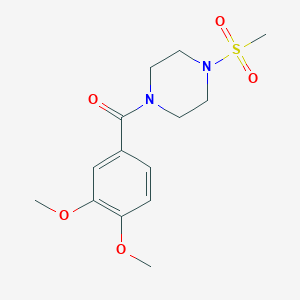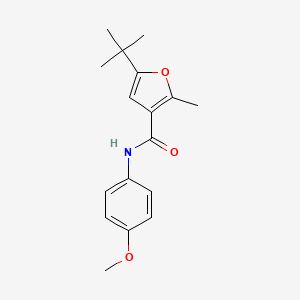
1-(3,4-dimethoxybenzoyl)-4-(methylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related piperazine derivatives involves multiple steps, including nucleophilic substitution reactions, and is characterized by the use of spectroscopic techniques such as IR, MS, and NMR for structural confirmation. Compounds like 1-benzhydryl-4-methanesulfonyl-piperazine have been synthesized through the reaction of 1-benzhydryl-piperazine with methyl sulfonyl chloride, showcasing the methodology applicable to 1-(3,4-dimethoxybenzoyl)-4-(methylsulfonyl)piperazine (Naveen et al., 2007).
Molecular Structure Analysis
The molecular structures of closely related compounds have been elucidated using X-ray crystallography, revealing specific conformations and intermolecular interactions. For instance, various 1-substituted-4-(halobenzoyl)piperazines display similar molecular conformations but differ in their intermolecular interactions, such as hydrogen bonding patterns (Mahesha et al., 2019).
Chemical Reactions and Properties
Piperazine derivatives participate in various chemical reactions, including oxidative aminocarbonylation and intramolecular cyclization, leading to a range of compounds with different substituents and functional groups. The reactivity of the piperazine nucleus, particularly in terms of nucleophilic substitution and reaction with sulfonyl chlorides, is central to synthesizing derivatives like 1-(3,4-dimethoxybenzoyl)-4-(methylsulfonyl)piperazine.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are critical for understanding the behavior and application of these compounds. While specific data for 1-(3,4-dimethoxybenzoyl)-4-(methylsulfonyl)piperazine is not detailed, related studies on compounds like 1-benzhydryl-4-methanesulfonyl-piperazine provide insights into solubility and crystalline structure, indicating a chair conformation of the piperazine ring and a distorted tetrahedral geometry around the sulfur atom (Naveen et al., 2007).
Wissenschaftliche Forschungsanwendungen
Antibacterial Activities
- Piperazine derivatives, including 1,4-disubstituted piperazines, have shown potent antibacterial activities against resistant strains of bacteria like Staphylococcus aureus. These compounds are effective in combating drug-resistant pathogenic bacterial strains, making them significant in the field of antimicrobial research (Shroff, Mishra, Mohanta, Baitharu, & Behera, 2022).
Pharmacological Properties
- Piperazine units are common in many effective drugs on the market. They are involved in a range of pharmacological properties, including use in treatments for Alzheimer's disease, as analgesics similar to morphine, and as calcium channel blockers for chronic inflammatory pain. This diverse range of applications underscores the potential of 1-(3,4-dimethoxybenzoyl)-4-(methylsulfonyl)piperazine in various therapeutic areas (Shroff et al., 2022).
Antidepressant Development
- The molecule has been investigated in the development of novel antidepressants. For example, 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine (Lu AA21004) is a novel antidepressant that has undergone late-stage clinical development for major depressive disorder. The metabolism and pharmacokinetics of such compounds are crucial in the development of effective antidepressant drugs (Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, & Dalgaard, 2012).
Anticancer Research
- Piperazine substituents in 1,3-thiazoles have demonstrated significant anticancer activity. These compounds have been effective against a variety of cancers, including lung, kidney, CNS, ovarian, prostate, and breast cancers. The piperazine moiety contributes to the effectiveness of these compounds, highlighting its role in cancer research (Turov, 2020).
Antioxidant Activity
- Piperazine derivatives have also been investigated for their antioxidant properties. Studies have shown that compounds containing the piperazine nucleus, such as those with methylxanthine moiety, exhibit notable antioxidant activities. This is crucial in the development of drugs targeting oxidative stress-related diseases (Andonova, Zheleva-Dimitrova, Georgieva, & Zlatkov, 2014).
Antihypertensive Agents
- The compound has been used in the synthesis of intermediates for antihypertensive drugs like Doxazosin, indicating its potential application in the treatment of hypertension (Ramesh, Reddy, & Reddy, 2006).
Central Nervous System Agents
- Piperazine derivatives have been explored for their potential as central nervous system agents, with compounds like 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] showing promising results in this area (Bauer et al., 1976).
Antimicrobial Activities
- Novel piperazine derivatives have been synthesized and shown to possess antimicrobial activities, further underscoring the compound's significance in the development of new antimicrobial agents (Qi, 2014).
HIV-1 Reverse Transcriptase Inhibition
- Bis(heteroaryl)piperazines, a class of compounds related to the structure , have been identified as non-nucleoside inhibitors of HIV-1 reverse transcriptase, an essential enzyme in the life cycle of HIV (Romero et al., 1994).
Eigenschaften
IUPAC Name |
(3,4-dimethoxyphenyl)-(4-methylsulfonylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-20-12-5-4-11(10-13(12)21-2)14(17)15-6-8-16(9-7-15)22(3,18)19/h4-5,10H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWLIJLQACRVMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethoxyphenyl)[4-(methylsulfonyl)piperazino]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5556013.png)
![1-[2-(1-oxa-8-azaspiro[4.6]undec-8-yl)-2-oxoethyl]-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5556023.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[2-(methylthio)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5556040.png)

![1-(cyclopropylsulfonyl)-3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5556052.png)


![2-[(4-nitrobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5556079.png)
![3-[(3-cyclohexylisoxazol-5-yl)methyl]-4-(hydroxymethyl)-1,3-oxazolidin-2-one](/img/structure/B5556082.png)
![3-[5-(2-chlorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5556097.png)
![ethyl [5-(N,N-dimethylalanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5556098.png)
![methyl 3-{[(2-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5556115.png)